(1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol
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Overview
Description
(1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol is a complex organic compound featuring a cyclobutyl ring, a pyrazole moiety, and an amino group. This compound’s unique structure makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the cyclobutyl group and the amino group. The final step usually involves the reduction of a precursor compound to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be used in studies related to enzyme inhibition or as a ligand in binding studies. Its structural features make it a potential candidate for investigating biological interactions at the molecular level.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific biological targets may make it useful in the development of new drugs or treatments.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol involves its interaction with specific molecular targets. The amino group and pyrazole moiety may play crucial roles in binding to enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol include other pyrazole derivatives and cyclobutyl-containing compounds. Examples include:
- (1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol
- (1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclohexyl)methanol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and biological interactions, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H25N3O |
---|---|
Molecular Weight |
251.37 g/mol |
IUPAC Name |
[1-[2-amino-1-[2-(2-methylpropyl)pyrazol-3-yl]ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C14H25N3O/c1-11(2)9-17-13(4-7-16-17)12(8-15)14(10-18)5-3-6-14/h4,7,11-12,18H,3,5-6,8-10,15H2,1-2H3 |
InChI Key |
HPSXKMFGODBFSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC=N1)C(CN)C2(CCC2)CO |
Origin of Product |
United States |
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